molecular formula C5H7ClN2O B14037253 3-Methyl-1H-pyrazole-5-carbaldehyde hcl

3-Methyl-1H-pyrazole-5-carbaldehyde hcl

Cat. No.: B14037253
M. Wt: 146.57 g/mol
InChI Key: POYYMFUJBUGXKA-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride is an organic compound with the molecular formula C5H6N2O·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-1H-pyrazole-5-carbaldehyde involves the reaction of pyrazole with formaldehyde. The reaction typically occurs under acidic conditions, such as using hydrochloric acid as a catalyst. The process involves the formation of an intermediate, which then undergoes further reactions to yield the desired product .

Industrial Production Methods

Industrial production of 3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: 3-Methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-Methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 1-Methyl-1H-pyrazole-5-carboxaldehyde

Uniqueness

3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its aldehyde group makes it a versatile intermediate for further chemical modifications, and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

5-methyl-1H-pyrazole-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C5H6N2O.ClH/c1-4-2-5(3-8)7-6-4;/h2-3H,1H3,(H,6,7);1H

InChI Key

POYYMFUJBUGXKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C=O.Cl

Origin of Product

United States

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